Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate
Brand Name:
Vulcanchem
CAS No.:
174264-49-4
VCID:
VC0018088
InChI:
InChI=1S/C47H57NO13SSi/c1-28(49)56-40-41(57-29(2)50)43(58-30(3)51)46(60-42(40)45(53)54-7)59-35-21-22-36-37(27-35)62-44(32-15-19-34(20-16-32)61-63(8,9)47(4,5)6)38(36)39(52)31-13-17-33(18-14-31)55-26-25-48-23-11-10-12-24-48/h13-22,27,40-43,46H,10-12,23-26H2,1-9H3/t40-,41-,42-,43+,46+/m0/s1
SMILES:
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C
Molecular Formula:
C47H57NO13SSi
Molecular Weight:
904.1 g/mol
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate
CAS No.: 174264-49-4
Reference Standards
VCID: VC0018088
Molecular Formula: C47H57NO13SSi
Molecular Weight: 904.1 g/mol
CAS No. | 174264-49-4 |
---|---|
Product Name | Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |
Molecular Formula | C47H57NO13SSi |
Molecular Weight | 904.1 g/mol |
IUPAC Name | methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |
Standard InChI | InChI=1S/C47H57NO13SSi/c1-28(49)56-40-41(57-29(2)50)43(58-30(3)51)46(60-42(40)45(53)54-7)59-35-21-22-36-37(27-35)62-44(32-15-19-34(20-16-32)61-63(8,9)47(4,5)6)38(36)39(52)31-13-17-33(18-14-31)55-26-25-48-23-11-10-12-24-48/h13-22,27,40-43,46H,10-12,23-26H2,1-9H3/t40-,41-,42-,43+,46+/m0/s1 |
Standard InChIKey | NOATULMQVVEPQO-BJWFOKEOSA-N |
Isomeric SMILES | CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Canonical SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Synonyms | 2-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-6-yl, β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate; |
PubChem Compound | 15337086 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume